D-Glucose-6-13C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

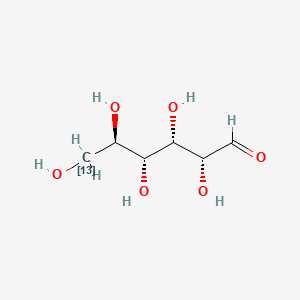

D-Glucose-6-13C is a labeled form of D-glucose, where the carbon at the sixth position is replaced with the carbon-13 isotope. This isotopic labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy. The molecular formula of this compound is 13CC5H12O6, and it has a molecular weight of 181.15 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucose-6-13C typically involves the incorporation of the carbon-13 isotope into the glucose molecule. One common method is the chemical synthesis starting from a carbon-13 labeled precursor. The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the incorporation of the isotope at the desired position .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of advanced techniques such as chromatography for purification and isotopic enrichment to achieve the desired isotopic purity .

化学反应分析

Types of Reactions

D-Glucose-6-13C undergoes various chemical reactions similar to those of unlabeled D-glucose. These include:

Oxidation: Conversion to gluconic acid using oxidizing agents like glucose oxidase.

Reduction: Formation of sorbitol through catalytic hydrogenation.

Substitution: Formation of glycosides through reaction with alcohols in the presence of acid catalysts.

Common Reagents and Conditions

Oxidation: Glucose oxidase, oxygen, and water.

Reduction: Hydrogen gas and a metal catalyst such as nickel.

Substitution: Alcohols and acid catalysts like hydrochloric acid.

Major Products Formed

Oxidation: Gluconic acid.

Reduction: Sorbitol.

Substitution: Glycosides.

科学研究应用

D-Glucose-6-13C has a wide range of applications in scientific research:

Chemistry: Used as a tracer in metabolic studies to track glucose metabolism pathways.

Biology: Employed in NMR spectroscopy to study the structure and dynamics of biological molecules.

Medicine: Utilized in metabolic flux analysis to understand disease mechanisms and metabolic disorders.

Industry: Applied in the production of labeled compounds for research and development purposes.

作用机制

The mechanism of action of D-Glucose-6-13C is primarily based on its role as a metabolic tracer. When introduced into biological systems, it follows the same metabolic pathways as unlabeled glucose. The carbon-13 isotope allows for the tracking of glucose through various metabolic processes using techniques like NMR and mass spectrometry. This enables researchers to study glucose metabolism in detail and understand the molecular targets and pathways involved .

相似化合物的比较

Similar Compounds

D-Glucose-1-13C: Labeled at the first carbon position.

D-Glucose-2-13C: Labeled at the second carbon position.

D-Glucose-13C6: Labeled at all six carbon positions.

Uniqueness

D-Glucose-6-13C is unique due to its specific labeling at the sixth carbon position, making it particularly useful for studies focusing on the metabolic pathways involving the sixth carbon of glucose.

生物活性

D-Glucose-6-13C, a stable isotope-labeled form of glucose, has garnered attention in various fields of biological research due to its unique properties and applications in metabolic studies. This article delves into the biological activity of this compound, highlighting its metabolic pathways, applications in clinical research, and implications for understanding cellular metabolism.

Overview of this compound

This compound is a carbon-labeled glucose molecule where the sixth carbon atom is replaced with the stable isotope carbon-13. This modification allows researchers to trace metabolic pathways and quantify fluxes within biological systems using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Metabolic Pathways Involving this compound

The incorporation of this compound into cellular metabolism primarily occurs through glycolysis and the tricarboxylic acid (TCA) cycle. Studies have shown that this compound can effectively trace the flow of carbon through various metabolic pathways, providing insights into energy production and biosynthetic processes.

Key Findings from Research Studies

-

Glycolysis and TCA Cycle Activity :

- This compound participates in glycolysis, leading to the production of pyruvate, which can then enter the TCA cycle. Research indicates that glucose-derived metabolites such as lactate, alanine, and serine are produced in varying concentrations depending on nutrient availability .

- A study demonstrated that in MCF-7 breast cancer cells, the metabolic fluxes involving this compound were modulated by glucose and glutamine concentrations, revealing a complex interplay between these nutrients .

- Cancer Metabolism :

- Clinical Applications :

Case Study 1: Metabolic Flux Analysis in Cancer Cells

A study employed this compound to analyze metabolic fluxes in lung cancer cells. The results indicated that these cells exhibit a preference for lactate production over oxidative phosphorylation when glucose is limited. The isotopologue profiles revealed significant engagement of gluconeogenesis pathways even under conditions typically associated with glycolytic metabolism .

Case Study 2: Glycogen Storage Disease Type Ia

In patients with Glycogen Storage Disease Type Ia (GSD Ia), researchers utilized this compound to evaluate glucose metabolism from different carbohydrate sources. The findings highlighted differences in glucose utilization between standard dietary treatments and modified cornstarch formulations, emphasizing the potential for personalized dietary strategies based on metabolic profiling .

Applications and Implications

This compound is not only pivotal for studying basic metabolic processes but also holds potential for clinical applications:

属性

CAS 编号 |

106032-62-6 |

|---|---|

分子式 |

C6H12O6 |

分子量 |

181.15 g/mol |

IUPAC 名称 |

(3R,4S,5S,6R)-6-(hydroxy(113C)methyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1+1 |

InChI 键 |

WQZGKKKJIJFFOK-TUYNHWJXSA-N |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

手性 SMILES |

[13CH2]([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O |

规范 SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

同义词 |

6-13C-Glucose; D-[6-13C]Glucose; Glucose-6-13C; [6-13C]-D-Glucose; [6-13C]D-Glucose |

产品来源 |

United States |

Q1: What is the significance of synthesizing D-Glucose-6-13C?

A1: this compound serves as a valuable tool for studying metabolic pathways. By incorporating the 13C isotope at a specific position, researchers can track the fate of glucose carbons as they undergo various transformations within biological systems []. This enables a deeper understanding of carbohydrate metabolism and related processes.

Q2: How does the study utilize this compound to investigate alkaline degradation of glucose?

A2: The research employed this compound, along with 1-13C-D-glucose and 1-13C-sodium lactate, to trace the movement of carbon atoms during glucose breakdown in hot alkaline conditions []. By analyzing the distribution of 13C in the resulting products (lactate, ethanol, carbonate, glycolate, acetate, and formate), the study revealed specific carbon exchange patterns and offered insights into the mechanisms involved in this degradation process.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。